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molecular formula C13H12N2O2 B8395419 (5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)Oxoacetamide

(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)Oxoacetamide

Cat. No. B8395419
M. Wt: 228.25 g/mol
InChI Key: RNWIPMVVBGYFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743785B2

Procedure details

To a solution of (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide (0.30 g, 1.31 mmol) in dioxane (6 mL) and water (2 mL) was added 10% palladium on carbon (0.060 g), followed by the careful addition of NaH2PO2.H2O (0.60 g, 5.67 mmol) and the reaction was brought to reflux under nitrogen. After 3 hours an additional 0.60 g of NaH2PO2.H2O was added and the reaction was heated at reflux for another 6 hrs. The mixture was cooled, filtered through a pad of Celite, and washed well with ethyl acetate (100 mL). The solution was concentrated under reduced pressure and the residue triturated with water (20 mL). The resulting suspension was filtered and the recovered solid dried under reduced pressure to provide 0.27 g (96%) of the title compound as a white solid.
Name
(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
catalyst
Reaction Step One
[Compound]
Name
NaH2PO2.H2O
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO2.H2O
Quantity
0.6 g
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:13][C:14]([NH2:16])=[O:15])[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][N:3]3[CH:2]=1.[O:17]1CCOCC1>O.[Pd]>[C:1]1([C:13](=[O:17])[C:14]([NH2:16])=[O:15])[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][N:3]3[CH:2]=1

Inputs

Step One
Name
(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide
Quantity
0.3 g
Type
reactant
Smiles
C1(=CN2CCCC3=CC=CC1=C23)CC(=O)N
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
0.06 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
NaH2PO2.H2O
Quantity
0.6 g
Type
reactant
Smiles
Step Three
Name
NaH2PO2.H2O
Quantity
0.6 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
washed well with ethyl acetate (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue triturated with water (20 mL)
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the recovered solid dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CN2CCCC3=CC=CC1=C23)C(C(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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